![molecular formula C16H18BClO2 B2462337 2-(4-Chloronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2128285-49-2](/img/structure/B2462337.png)
2-(4-Chloronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Description
2-(4-Chloronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as CN-TMD or CN-TMD-B, is a boron-containing compound that has gained significant attention in the field of chemical research due to its unique chemical properties. This compound is synthesized using a simple and efficient method and has shown potential applications in various fields such as organic synthesis, medicinal chemistry, and material science.
Scientific Research Applications
Synthesis and Structural Analysis
The compound and its related derivatives are synthesized through various chemical reactions, including three-step substitution reactions. These synthesis processes involve the use of boronic acid ester intermediates with benzene rings. The structures of these compounds are confirmed using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Crystallographic and conformational analyses, along with density functional theory (DFT) calculations, are conducted to ascertain the molecular structures and properties of these compounds (Huang et al., 2021).
Vibrational Properties and Spectroscopic Analysis
These compounds are also studied for their vibrational properties. DFT and time-dependent DFT (TD-DFT) calculations are used to analyze spectroscopic data, including UV-Visible and NMR spectra. The geometrical parameters, molecular electrostatic potential, frontier molecular orbitals, and natural bond orbital (NBO) analysis are conducted to understand the physicochemical properties of these compounds (Wu et al., 2021).
Application in Polymer Synthesis
These compounds are used in the synthesis of deeply colored polymers containing pyrrolo[3,2-b]pyrrole-2,5-dione units. The polymers synthesized are soluble in common organic solvents and exhibit molecular weights between 3.5 and 22 kDa. This demonstrates their potential application in materials science, particularly in the development of new polymers with specific properties (Welterlich et al., 2012).
Biological Applications
Some derivatives are investigated for their inhibitory effects on lipogenesis and cholesterol biosynthesis in mammalian hepatocytes. This indicates potential therapeutic applications in lipid-related disorders. Preliminary in vivo data suggest low toxicity in mice, making these compounds candidates for further pharmacological studies (Das et al., 2011).
properties
IUPAC Name |
2-(4-chloronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BClO2/c1-15(2)16(3,4)20-17(19-15)13-9-10-14(18)12-8-6-5-7-11(12)13/h5-10H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUPNPHOZCUMSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=CC=CC=C23)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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